The table below summarizes the key identifiers and characteristics of Calvatic acid.
| Property | Description |
|---|---|
| CAS Number | 54723-08-9 [1] |
| IUPAC Name | (4-carboxyphenyl)-cyanoimino-oxidoazanium [1] |
| Molecular Formula | C8H5N3O3 [1] |
| Molecular Weight | 191.14 g/mol [1] |
| SMILES | C1=CC(=CC=C1C(=O)O)N+[O-] [1] |
| Physical Form | Solid crystalline powder [1] |
| Color | Faint yellow to faint brownish [1] |
| Melting Point | 182-185°C (with decomposition) [1] |
| pKa | 3.2 [1] |
This compound was first isolated in 1975 from the fermentation broth of the puffball mushroom Calvatia craniformis. [1] Subsequent research has identified other natural fungal sources, including Calvatia lilacina and Lycoperdon pyriforme. [2] [3] It is classified as a benzoic acid derivative featuring a rare azoxycyanide functional group, which is crucial for its biological activity. [1]
This compound functions as a microtubule destabilizing agent, primarily by interacting with tubulin sulfhydryl groups to inhibit microtubule assembly and disrupt mitosis. [2] [4]
Key mechanistic pathway of this compound leading to cell death. [2] [4]
Key experimental evidence for this mechanism includes:
Research has characterized several key biological activities of this compound, summarized in the table below.
| Activity | Experimental Model/System | Key Findings | Reference |
|---|---|---|---|
| Antimicrotubular | In vitro GTP-induced microtubule protein polymerization | Dose- and time-dependent inhibition of polymerization; p-chloro substituted analog was most active. | [4] |
| Cytostatic / Antitumor | Yoshida sarcoma cells; Leukemia-bearing mice | IC₅₀ of 1.56 µg/mL against Yoshida sarcoma; Extended survival of mice by 138-153%. | [1] |
| Antimicrobial | Gram-positive bacteria (e.g., Staphylococcus aureus); Helicobacter pylori | MIC of 3.13–6.25 µg/mL against S. aureus; Significant activity against H. pylori. | [1] [2] |
| Toxicological Effects | Isolated rat hepatocytes | Dose- and time-dependent LDH release; Decreased glucose-6-phosphatase activity. | [5] |
This compound can be produced through both fermentation and synthetic pathways.
This compound holds significant interest in multiple research fields.
The table below summarizes the basic antibiotic properties and known biological activities of calvatic acid:
| Property / Activity | Description | Key Findings / Mechanism |
|---|---|---|
| Source | Puffball mushrooms (Calvatia species, e.g., C. lilacina) [1] [2] | A natural product from fungal fruiting bodies. |
| Reported Antibiotic Activity | Antibacterial and Antifungal [2] | Initial discovery papers report broad antimicrobial activity. |
| Antimicrotubular Activity | Inhibition of microtubule polymerization [3] | Inhibits GTP-induced tubulin polymerization in a dose- and time-dependent manner; activity is negated by cysteine, suggesting involvement of tubulin sulfhydryl groups. |
| Interaction with Cytochrome P450 | Interaction with liver microsomes [2] | Decreases cytochrome P-450 content; this effect is preventable by cysteine or glutathione (GSH), suggesting involvement of sulfhydryl groups. |
Detailed methodologies from research on this compound provide a foundation for experimental work.
This protocol assesses the impact of this compound on the drug-metabolizing enzyme system in liver microsomes [2].
This protocol evaluates the effect of this compound on the assembly of microtubular protein in vitro [3].
This compound's activity involves direct chemical interactions rather than modulation of specific cellular signaling pathways. The established mechanisms include:
Current knowledge of this compound has significant limitations that present opportunities for future research:
Calvatic acid is sourced from specific fungal genera, and its basic chemical identity is summarized in the table below.
| Property | Description |
|---|---|
| Source Organisms | Lasiosphaera spp. (e.g., L. fenzlii), Calvatia spp. [1] [2] |
| CAS Number | 54723-08-9 [1] |
| Molecular Formula | C₈H₅N₃O₃ [1] |
| Molecular Weight | 191.1 g/mol [1] |
| Chemical Description | An antibiotic compound containing both a carboxylic acid group and an azoxy function on a benzene ring [1]. |
This compound has been investigated for several biological activities, with the most studied being its antimicrotubular effect.
The following diagram illustrates the primary mechanism of action of this compound as an inhibitor of microtubule assembly:
Research indicates this antimicrotubular activity is dose- and time-dependent [1]. The mechanism may involve binding to titratable sulfhydryl (-SH) groups on tubulin, as the inhibitory effect can be reversed by adding cysteine [1]. This compound effectively inhibits GTP-induced microtubule polymerization but has a much weaker effect on taxol-induced polymerization and does not generally impair colchicine-binding activity [1].
Other studies note this compound shows cytotoxic effects on isolated hepatocytes, including decreased glucose-6-phosphatase activity and slight inhibition of aminopyrene demethylation, suggesting potential toxicity at the microsomal level [1].
Research on this compound is part of a broader interest in the bioactive potential of puffball mushrooms. Other investigated compounds from Calvatia species include:
This context positions this compound as one of several promising bioactive agents from these fungi. Future research requires more comprehensive studies to fully elucidate its biosynthesis, structure-activity relationships, and therapeutic potential.
Based on the available information, your research into this compound could proceed in several directions:
It is crucial to differentiate between these two compounds:
| Feature | Calvatic Acid | Clavulanic Acid |
|---|---|---|
| Chemical Nature | Azoxy compound [1] | β-lactam compound [2] [3] [4] |
| Primary Biological Activities | Antibacterial, antifungal, and antitumor activities [1]. | Potent inhibitor of β-lactamase enzymes; negligible intrinsic antibacterial activity [2] [5] [3]. |
| Source | Found in fungi like Bovistella utriformis [1]. | Produced by the bacterium Streptomyces clavuligerus [2] [3] [4]. |
| Research Status | Early-stage studies; activity noted but mechanism not fully elaborated [1]. | Extensively studied and clinically used worldwide in combination with β-lactam antibiotics [2] [5] [6]. |
Early research on this compound identified it as an azoxy compound with antimicrobial properties.
In contrast, the mechanism of action for clavulanic acid is well-defined and can inform antibiotic research.
Clavulanic acid is a "suicide inhibitor" [5] [3] [4]. It contains a β-lactam ring that allows it to bind to the active site of β-lactamase enzymes [2] [4]. This binding is irreversible and permanently inactivates the enzyme, preventing the destruction of co-administered β-lactam antibiotics like amoxicillin and restoring their efficacy against resistant bacteria [2] [5] [4].
The following diagram illustrates this irreversible inhibition mechanism:
Research on clavulanic acid involves specific biochemical and microbiological assays:
This compound represents an early-discovered natural product with reported bioactivities, but its antibiotic potential remains largely unexplored. Clavulanic acid exemplifies a successful application of a natural product inhibitor to overcome antibiotic resistance.
Future work on this compound would require detailed studies to elucidate its molecular target, mechanism of action, and full therapeutic potential.
Ornithine decarboxylase (ODC) is a rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell growth and proliferation. Its overexpression is a common feature in many cancer types, making it a attractive target for anticancer therapy [1]. Calvatic acid (p-carboxyphenylazoxycyanide) is a natural antibiotic that has demonstrated carcinostatic activity, partly through the inhibition of ODC in tumor cells [1].
Mechanism of Action: Research indicates that this compound reduces ODC levels in tumor cells through a dual mechanism [1]:
This combined effect makes it a potent suppressor of polyamine metabolism in rapidly dividing cells.
This protocol is adapted from studies conducted on AH-130 hepatoma and K562 leukemia cell lines [1].
The activity of ODC is measured by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
To dissect the mechanism, assess the overall impact on protein synthesis.
The provided studies allow for a structured summary of the effects of this compound and its analogs.
Table 1: Efficacy of this compound and Analogs in Tumor Cell Lines
| Compound | Key Structural Features | Effect on ODC Activity | Effect on Protein Synthesis | Relative Potency |
|---|---|---|---|---|
| This compound | Azoxycyano group, p-carboxyl | Decrease | Impairment | Baseline (Active) |
| Phenylazoxycyanide | Azoxycyano group (decarboxylated) | Stronger decrease | Stronger impairment | More effective [1] |
| Other Analogs | Lacking the cyano group | Less effective | Less effective | Reduced activity [1] |
Table 2: Experimental Conditions and Key Parameters
| Parameter | Specification | Notes / Reference |
|---|---|---|
| Effective Concentration | Low µM range | e.g., 1-10 µM [1] |
| Sensitive Cell Lines | AH-130 hepatoma, K562 leukemia | K562 cells showed high sensitivity [1] |
| Primary Mechanism | Direct ODC inhibition + Impaired protein synthesis | Dual, summative effects [1] |
| Critical Structural Group | Azoxycyano group | Essential for full activity [1] |
The following diagram illustrates the workflow for investigating this compound's mechanism of action and its cellular consequences, summarizing the protocol and its outcomes.
Microtubules are dynamic components of the cytoskeleton, essential for maintaining cell shape, facilitating intracellular transport, and ensuring proper chromosome segregation during cell division. Their polymerization and depolymerization are tightly regulated by various cellular factors, with calcium ions (Ca²⁺) acting as a key physiological regulator [1]. Understanding the impact of calcium on microtubule stability is therefore fundamental to cell biology research.
These application notes provide a detailed protocol for quantifying the binding of calcium to tubulin and for visualizing the subsequent effects on microtubule dynamics in a live-cell context. The direct binding of calcium to tubulin can lead to microtubule destabilization, a phenomenon observed in critical processes such as the activation of the Rho GTPase pathway and the cellular response to specific physical stimuli [2] [3]. Mastering these techniques allows researchers to probe the mechanisms underlying cell division, motility, and signal transduction.
A foundational step in studying this system is to characterize the interaction between calcium and the tubulin dimer. The flow dialysis assay is a classic method for determining the number of binding sites and their affinity.
The table below summarizes data on calcium binding to tubulin, obtained using the flow dialysis technique [1].
Table 1: Characteristics of Calcium Binding to Tubulin
| Binding Site Class | Number of Sites per Tubulin Dimer | Dissociation Constant (Kd) |
|---|---|---|
| High-Affinity Sites | 1.56 ± 0.38 | (4.86 ± 0.12) × 10⁻⁶ M |
| Low-Affinity Sites | 5.82 ± 0.50 | (6.4 ± 0.4) × 10⁻⁵ M |
| With 60 µM MgSO₄ | ||
| High-Affinity Sites | 0.64 ± 0.18 | (4.7 ± 0.5) × 10⁻⁶ M |
| Low-Affinity Sites | 1.2 ± 0.2 | (3.5 ± 0.4) × 10⁻⁵ M |
The data demonstrates that tubulin possesses distinct high- and low-affinity binding sites for calcium. Notably, the presence of magnesium (Mg²⁺), another biologically critical cation, competes with calcium for binding, significantly reducing the number of available sites [1]. Proteolytic cleavage studies suggest these high-affinity sites are located in the carboxyl-terminal regions of both the α- and β-tubulin subunits [1]. This region is critical for interactions with motor proteins and microtubule-associated proteins (MAPs), indicating that calcium binding may directly interfere with these essential interactions.
Objective: To determine the stoichiometry and affinity of calcium binding to purified tubulin.
Materials:
Method:
To translate the biochemical findings into a cellular context, live-cell imaging allows for the direct observation of calcium's effects on the microtubule network.
Research using U87 human glioblastoma cells has shown that specific cellular stresses can induce rapid disruption of microtubule growth dynamics. This effect was demonstrated to be independent of calcium influx, as it persisted even in calcium-free media and after depletion of intracellular calcium stores [3]. This points to the existence of alternative, calcium-independent pathways for microtubule regulation. Furthermore, studies on other cell types have confirmed that microtubule depolymerization itself can act as a signal, triggering downstream events such as the activation of the small GTPase Rho, which in turn promotes the formation of actin stress fibers and focal adhesions [2].
Objective: To visualize and quantify the depolymerization of microtubules in response to elevated intracellular calcium in living cells.
Materials:
Method:
The following diagram illustrates the experimental workflow and the two primary mechanistic pathways through which microtubule depolymerization can occur, based on the research findings:
The methods outlined here provide a comprehensive framework for investigating the interplay between calcium signaling and microtubule dynamics. The quantitative binding assay offers a biochemical foundation, while the live-cell imaging protocol captures the real-time physiological consequences. Together, these techniques are powerful tools for elucidating how this key regulatory mechanism influences broader cellular processes, from morphology and motility to disease progression.
Calvatic acid and its analogue, phenylazoxycyanide, have been shown to interact with the microtubular system. Key findings from foundational studies are summarized in the table below.
| Compound | Biological System | Observed Effect on Colchicine-Binding | Additional Effects |
|---|---|---|---|
| This compound | Isolated rat hepatocytes [1] | Dose- and time-dependent significant decrease in activity [1] | Decrease in glucose-6-phosphatase activity; slight inhibition of aminopyrene demethylation [1] |
| Phenylazoxycyanide | Isolated rat hepatocytes [1] | Dose- and time-dependent significant decrease in activity [1] | Toxic effect at the microsomal level [1] |
| Ethoxycarbonyl Derivatives | Liver microsomes [2] | N/A | Complete metabolism by microsomes; decrease in cytochrome P-450 content (preventable by cysteine/GSH) [2] |
Based on the mechanisms suggested in the literature, the following workflow outlines a potential protocol for assessing the effect of a compound like this compound on tubulin.
[³H]colchicine to the mixture.% Inhibition = [1 - (DPM_sample / DPM_control)] × 100The available data on this compound is primarily from older studies. When working with this compound, please note:
Despite the limitations, investigating this compound's properties remains relevant for:
This compound is a documented inhibitor of colchicine-binding to tubulin, with effects observed in isolated hepatocyte models. While a complete standardized protocol is not available, researchers can use the synthesized methodology above as a starting point for investigation. Further work is needed to fully elucidate its binding mode, specificity, and therapeutic potential.
Calvatic acid (p-carboxyphenylazoxycyanide) is a naturally occurring antibiotic compound containing an azoxycyano group that demonstrates significant carcinostatic activity against various tumor cell lines. Originally isolated from Calvatia species of puffball mushrooms, this compound has attracted research interest due to its unique mechanism of action targeting fundamental cellular processes in malignant cells. This compound belongs to a class of microtubule destabilizing agents that exert cytostatic properties by preventing the assembly of microtubules, thereby disrupting essential cellular functions including mitotic spindle formation and intracellular transport.
The AH-130 hepatoma and K562 leukemia cell lines represent two well-established experimental models for investigating anticancer compounds. The K562 cell line, derived from a patient with chronic myeloid leukemia in blast crisis, is particularly valuable for hematological malignancy research. This cell line exhibits characteristics of undifferentiated blast cells and possesses the Philadelphia chromosome, making it a relevant model for studying molecular targeted therapies [1] [2]. The AH-130 hepatoma line provides a robust system for evaluating compound efficacy against solid tumor models. Together, these cell lines enable comprehensive assessment of potential therapeutic agents across different cancer types.
This compound exerts its antitumor effects through multiple complementary mechanisms that collectively disrupt cancer cell proliferation and viability:
Microtubule Disruption: this compound directly interferes with microtubule assembly by targeting tubulin sulfhydryl groups, specifically reacting with cysteine residues on tubulin molecules. This interaction prevents proper microtubule formation, leading to mitotic arrest and subsequent apoptosis. Research demonstrates that the presence of cysteine can prevent this inhibition, confirming that tubulin sulfhydryl groups constitute the primary biological targets for the compound [3]. This compound causes structural alterations to tubulin protein conformation and competitively inhibits colchicine binding at its designated site on tubulin [3].
Ornithine Decarboxylase (ODC) Inhibition: this compound significantly decreases ornithine decarboxylase levels in both AH-130 hepatoma and K562 leukemia cells at low concentrations. ODC represents a rate-limiting enzyme in polyamine biosynthesis, which is crucial for cellular proliferation processes. The reduction in ODC activity results from two synergistic effects: direct inhibition of enzyme activity and impairment of overall protein synthesis within treated cells [4].
Structural Activity Relationships: Research on this compound analogs has revealed valuable structure-activity insights. The decarboxylated derivative phenylazoxycyanide demonstrates enhanced efficacy in reducing both protein synthesis and ODC activity in tumor cells compared to the parent compound. Analogs lacking the cyano group exhibit significantly reduced activity, highlighting the importance of this functional group for antitumor potency [4]. K562 cells, characterized by rapid proliferation rates, display particularly high sensitivity to these compounds.
Table 1: Antitumor Efficacy of this compound in Experimental Models
| Cell Line/Tumor Model | Compound | Key Effects | Potency | Reference |
|---|---|---|---|---|
| AH-130 hepatoma cells | This compound | Decreases ODC levels, Impairs protein synthesis | Effective at low concentrations | [4] |
| K562 leukemia cells | This compound | Reduces ODC activity, Inhibits proliferation | Highly sensitive | [4] |
| K562 leukemia cells | Phenylazoxycyanide (derivative) | Reduces protein synthesis and ODC activity | More effective than this compound | [4] |
| Yoshida sarcoma | Calvatia craniiformis extract | Inhibits tumor growth | Significant inhibition | [5] |
| Leukemia 1210 model | Calvatia craniiformis extract | Increases survival time | Prolonged survival | [5] |
Table 2: Comparative Activities of Natural Compounds in K562 Cells
| Compound | Source | Mechanism in K562 Cells | Key Findings | Reference |
|---|---|---|---|---|
| Gallic acid | Natural phenolic acid | Downregulates COX-2, inhibits BCR/ABL kinase, NF-κB inactivation | IC50 33 µM in K562, 4 µM in imatinib-resistant K562 | [6] |
| Caffeic acid | Plant metabolites | Increases ROS, activates TG2, induces apoptosis | Antiproliferative at 40-80 µM | [7] |
| This compound | Calvatia lilacina | Microtubule disruption, ODC inhibition | Effective at low concentrations | [4] [3] |
| Gallic acid + Pirarubicin | Combination therapy | Cellular energy impairment, P-glycoprotein inhibition | Reverses drug resistance in K562/Dox | [8] |
Stock Solution Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution. Ensure complete dissolution by vortexing for 30-60 seconds followed by brief sonication in a water bath sonicator for 5 minutes. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles by preparing appropriate aliquot sizes. Under these conditions, the compound remains stable for at least 6 months.
Working Solution Preparation: Dilute the DMSO stock solution in appropriate cell culture medium immediately before use. Ensure that the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability. Prepare working solutions fresh for each experiment, as aqueous stability is limited to 24 hours.
Quality Control: Verify compound integrity and concentration using UV spectrophotometry (maximum absorbance at 320 nm) or HPLC analysis with a C18 reverse-phase column and detection at 254 nm. The mobile phase should consist of acetonitrile:water (70:30, v/v) with 0.1% trifluoroacetic acid.
K562 Cell Culture: Maintain K562 human chronic myeloid leukemia cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Culture cells in a humidified incubator at 37°C with 5% CO₂. Maintain cells in exponential growth phase by subculturing every 2-3 days at a density of 2-10 × 10⁵ cells/mL [8] [7].
AH-130 Hepatoma Cell Culture: Maintain AH-130 Yoshida ascites hepatoma cells in RPMI-1640 medium with the same supplements as for K562 cells. As an ascites tumor, AH-130 cells can also be maintained by serial passage in compatible host animals. For in vitro studies, plate cells at appropriate densities and ensure regular passage to maintain logarithmic growth.
Cell Line Authentication: Regularly authenticate cell lines through short tandem repeat (STR) profiling and monitor for mycoplasma contamination monthly using PCR-based detection methods.
Dose-Response Analysis: Seed cells in 96-well plates at a density of 5 × 10⁴ cells/mL in 100 µL complete medium. Treat with this compound at concentrations ranging from 0.1 to 100 µM for 48-72 hours. Include vehicle controls (0.1% DMSO) and positive controls (e.g., 10 µM doxorubicin).
Viability Assessment: Measure cell viability using resazurin assay. Add 10 µL of 0.1 mg/mL resazurin solution to each well and incubate for 4 hours at 37°C. Measure fluorescence at excitation 570 nm/emission 590 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls [8].
IC₅₀ Determination: Plot dose-response curves and calculate IC₅₀ values using four-parameter logistic regression in appropriate statistical software. Perform at least three independent experiments with triplicate wells for each condition.
Cell Lysis: Harvest 1 × 10⁷ cells by centrifugation at 500 × g for 5 minutes. Wash with ice-cold phosphate-buffered saline (PBS) and lyse in 500 µL ODC assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM DTT, 0.1 mM EDTA) by freeze-thaw cycling (three repetitions). Clarify lysates by centrifugation at 12,000 × g for 15 minutes at 4°C.
Enzyme Activity Measurement: Determine ODC activity by measuring ¹⁴CO₂ release from L-[1-¹⁴C]ornithine. Combine 100 µL cell lysate with 100 µL reaction mixture (50 mM Tris-HCl, pH 7.5, 5 mM DTT, 0.1 mM EDTA, 0.4 mM pyridoxal phosphate, 0.4 mM L-ornithine containing 0.2 µCi L-[1-¹⁴C]ornithine). Immediately seal the reaction in a center well flask containing 0.2 mL ethanolamine:methanol (2:1) in the center well to trap released ¹⁴CO₂.
Incubation and Detection: Incubate reactions at 37°C for 60 minutes. Stop the reaction by injecting 0.5 mL 2M citric acid through the stopper. Continue incubation for an additional 60 minutes to ensure complete trapping of ¹⁴CO₂. Transfer the ethanolamine:methanol trap to scintillation vials with 5 mL scintillation fluid and measure radioactivity by liquid scintillation counting. Express ODC activity as pmol CO₂ released per hour per mg protein [4].
Tubulin Preparation: Isolate tubulin from bovine brain by two cycles of temperature-dependent polymerization and depolymerization in PIPES buffer. Determine protein concentration using Bradford assay and adjust to 3 mg/mL in assembly buffer (100 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP).
Turbidity Assay: Monitor microtubule assembly by turbidity measurement at 350 nm using a spectrophotometer with temperature-controlled cuvette holder. Preincubate tubulin (1.5 mg/mL) with this compound (10-100 µM) or vehicle control for 5 minutes at 4°C. Initiate assembly by rapidly raising the temperature to 37°C. Record absorbance every 15 seconds for 20 minutes.
Cysteine Protection Experiment: To confirm specificity for tubulin sulfhydryl groups, preincubate this compound with 2 mM cysteine for 10 minutes before adding to tubulin. This should prevent inhibition of microtubule assembly, confirming the mechanism involves thiol group modification [3].
Figure 1: Experimental workflow for evaluating this compound effects in tumor cell cultures, illustrating the parallel assessment approaches and their integration into comprehensive mechanistic understanding.
Figure 2: Multifaceted mechanism of action of this compound, illustrating the molecular targets, downstream cellular consequences, and ultimate antitumor effects.
The experimental data demonstrate that this compound represents a promising multifunctional antitumor agent with a unique mechanism of action targeting both structural proteins (microtubules) and metabolic enzymes (ornithine decarboxylase). The dual inhibition of these critical cellular components provides a strategic advantage for overcoming drug resistance, a significant challenge in current cancer therapeutics. The differential sensitivity of various tumor cell lines to this compound and its analogs offers opportunities for developing selective therapeutic approaches, particularly for hematological malignancies like chronic myeloid leukemia.
From a research perspective, this compound serves as a valuable chemical biology tool for investigating microtubule dynamics and polyamine metabolism in malignant cells. The well-characterized nature of its interaction with tubulin sulfhydryl groups enables precise mechanistic studies of microtubule assembly and disassembly. Furthermore, the compound's ability to simultaneously impair multiple oncogenic pathways makes it an excellent candidate for combination therapy development. Recent evidence suggests that combining microtubule-targeting agents with other targeted therapies can yield synergistic effects while potentially reducing acquired resistance.
The documented efficacy of this compound against both treatment-naïve and drug-resistant cell lines indicates its potential utility in addressing therapeutic resistance in oncology. The emergence of resistance to BCR-ABL inhibitors in CML treatment highlights the need for alternative approaches targeting non-kinase pathways. This compound's ODC inhibitory activity represents a promising strategy for circumventing kinase-dependent resistance mechanisms. Additionally, the structural insights gained from structure-activity relationship studies of this compound analogs provide guidance for medicinal chemistry optimization to enhance potency and selectivity while reducing potential off-target effects.
Glutathione S-transferases (GSTs) constitute a major superfamily of phase II detoxification enzymes that play crucial roles in cellular protection against xenobiotics and oxidative stress. These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic compounds, including carcinogens, therapeutic drugs, and products of oxidative stress, rendering them less toxic and more easily excreted from cells. The GST superfamily is categorized into three main families based on subcellular localization: cytosolic, mitochondrial (kappa), and microsomal (MAPEG) enzymes. In humans, cytosolic GSTs are further classified into seven distinct classes—Alpha, Mu, Omega, Pi, Sigma, Theta, and Zeta—based on their structural characteristics, substrate specificity, and immunological properties. [1]
The investigation of natural compounds like Calvatic acid as potential modulators of GST activity has gained significant interest in recent years due to the implications of GSTs in various disease processes, particularly in cancer drug resistance. Many tumors overexpress specific GST isoenzymes, especially GSTP1-1, which contributes to resistance against chemotherapeutic agents by enhancing their detoxification and by modulating cellular signaling pathways that control apoptosis and proliferation. [1] this compound, a natural compound with reported biological activities, may interact with GSTs through competitive or non-competitive inhibition mechanisms, potentially offering strategies to overcome chemoresistance or modulate cellular response to oxidative stress.
Understanding the molecular interactions between this compound and GST enzymes requires a multidisciplinary approach that combines biochemical assays, structural analysis, and computational modeling. These application notes provide detailed protocols for assessing the impact of this compound on GST activity, including enzyme kinetics, inhibition mechanisms, and potential binding interactions, offering researchers a comprehensive framework for conducting rigorous investigations in this field.
GSTs exhibit a conserved protein structure characterized by a dimeric arrangement where each monomer typically ranges from 25-26 kDa. Each subunit contains two distinct domains: an N-terminal thioredoxin-like domain that harbors the highly conserved glutathione-binding site (G-site), and a C-terminal domain that forms the hydrophobic substrate-binding site (H-site). The catalytic mechanism of GSTs involves activation of the glutathione thiol group through interaction with a key amino acid residue—typically tyrosine, serine, or cysteine—depending on the GST class. This activation enables nucleophilic attack on electrophilic centers of substrate molecules, resulting in the formation of glutathione conjugates that are subsequently transported out of the cell. [2]
Beyond their classical detoxification functions, GSTs participate in a spectrum of cellular processes, including modulation of signal transduction pathways through protein-protein interactions. Specifically, certain GST isoenzymes can regulate the c-Jun N-terminal kinase (JNK) pathway, which plays a central role in stress response and apoptosis. Additionally, GSTs contribute to the maintenance of cellular redox homeostasis through their glutathione peroxidase activity and involvement in post-translational protein modifications such as S-glutathionylation. The multifunctional nature of GSTs makes them intriguing targets for pharmacological intervention, with natural compounds like this compound offering potential as selective modulators of specific GST isoforms. [1]
The primary objective of these application notes is to provide researchers with standardized methodologies for evaluating the effects of this compound on GST activity and function. The experimental approach encompasses multiple techniques designed to address different aspects of the interaction between this compound and GST enzymes:
This comprehensive approach enables researchers to characterize the pharmacological potential of this compound as a GST modulator, providing insights that may contribute to the development of novel therapeutic strategies targeting GST-mediated processes in disease.
The CDNB conjugation assay represents the most widely used method for determining GST activity due to its robustness, sensitivity, and applicability across various GST isoforms. This spectrophotometric assay monitors the increase in absorbance at 340 nm resulting from the formation of the conjugate between glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB). The reaction principle leverages the nucleophilic displacement of chloride from CDNB by the thiol group of GSH, catalyzed by GST enzymes, yielding a chromogenic product that enables continuous monitoring of enzymatic activity. This assay is particularly valuable for initial screening of this compound's effects on GST activity, as it provides a rapid and reproducible measurement of inhibitory potential. [3]
The versatility of the CDNB assay allows researchers to determine kinetic parameters such as IC₅₀ values, inhibition constants (Kᵢ), and the mechanism of inhibition through systematic variation of substrate and inhibitor concentrations. Additionally, this method can be adapted to high-throughput screening formats, facilitating the evaluation of multiple concentrations of this compound across different GST isoforms. The universal acceptance of CDNB as a standard substrate for GST activity measurements enables direct comparison of results across different laboratories and experimental systems, establishing a benchmark for assessing this compound's effects relative to other known GST inhibitors. [1]
Computational molecular docking provides valuable insights into the potential binding interactions between this compound and GST enzymes at the atomic level. This in silico approach predicts the binding orientation of this compound within the active site of GST isoforms, identifies key residues involved in ligand recognition, and estimates binding affinity. Docking studies can guide experimental design by suggesting potential mechanisms of inhibition and identifying GST isoforms most likely to interact with this compound based on complementarity with the active site architecture. The structural information derived from docking experiments can explain isoform selectivity and inform the design of this compound derivatives with enhanced potency or specificity. [2]
Molecular docking is particularly valuable for studying GST-ligand interactions due to the well-characterized crystal structures of numerous GST isoforms, including the conserved G-site and more variable H-site that confers substrate specificity. For this compound, docking simulations can reveal whether the compound binds preferentially to the G-site (competitive with GSH), the H-site (competitive with substrates), or an allosteric site, providing mechanistic hypotheses that can be tested experimentally. The complementary nature of computational and experimental approaches enables a more comprehensive understanding of this compound's potential interactions with GST enzymes. [4]
Table 1: Key Assay Methods for Evaluating this compound Effects on GSTs
| Method | Primary Applications | Key Measured Parameters | Advantages | Limitations |
|---|---|---|---|---|
| CDNB-GSH Conjugation Assay | Initial activity screening, inhibition studies, kinetic characterization | Enzyme activity, IC₅₀, Kᵢ, inhibition mechanism | High reproducibility, continuous monitoring, adaptable format | Limited to soluble isoforms, may not detect allosteric inhibitors |
| Computational Molecular Docking | Binding mode prediction, structure-activity relationships, mechanism elucidation | Binding orientation, interaction residues, binding energy | Atomic-level insights, guides experimental design, cost-effective | Requires structural data, computational resources, experimental validation |
| Cellular GST Activity Assay | Cellular permeability, metabolic stability, functional effects in complex systems | Cellular activity modulation, toxicity, EC₅₀ | Physiological relevance, accounts for cellular uptake and metabolism | Complex interpretation, multiple variables, cell-type dependent |
Prepare assay buffer consisting of 0.1 M potassium phosphate, pH 6.5, and equilibrate to 30°C in a water bath or temperature-controlled spectrophotometer.
Prepare reaction mixtures in a final volume of 1 mL containing:
Pre-incubate the mixture for 5 minutes at 30°C to allow temperature equilibration and potential enzyme-inhibitor interaction.
Initiate the reaction by adding 10 μL CDNB solution (final concentration 1 mM) and mix rapidly by inversion or gentle vortexing.
Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes, recording measurements at 15-30 second intervals.
Calculate enzyme activity from the linear portion of the progress curve using the extinction coefficient for the CDNB-GSH conjugate (ε = 9.6 mM⁻¹cm⁻¹).
Include appropriate controls:
The following workflow diagram illustrates the key steps in the GST activity assay procedure:
To characterize the mechanism of inhibition and calculate kinetic parameters for this compound's effects on GST activity, follow this extended protocol:
Perform activity assays as described in section 4.1.2, while systematically varying both substrate (CDNB) and this compound concentrations.
Prepare CDNB concentrations ranging from 0.1 to 2.0 mM while maintaining a constant GSH concentration of 1 mM.
Test this compound at a minimum of five concentrations spanning the anticipated IC₅₀ value, typically prepared by serial dilution.
Measure initial reaction rates for each combination of CDNB and this compound concentrations.
Analyze data using double-reciprocal (Lineweaver-Burk) plots or non-linear regression to determine the inhibition pattern:
Calculate inhibition constants using appropriate equations for the determined mechanism:
Determine IC₅₀ values by measuring enzyme activity at fixed substrate concentrations while varying this compound concentration, then fitting data to a sigmoidal inhibition model.
Table 2: Example Data Collection Scheme for Inhibition Kinetics
| CDNB Concentration (mM) | This compound Concentration (μM) | Absorbance Change (ΔA/min) | Activity (μmol/min/mg) | % Inhibition |
|---|---|---|---|---|
| 0.2 | 0 | 0.125 | 0.52 | 0 |
| 0.2 | 1 | 0.098 | 0.41 | 21.2 |
| 0.2 | 5 | 0.067 | 0.28 | 46.2 |
| 0.2 | 25 | 0.032 | 0.13 | 75.0 |
| 0.5 | 0 | 0.184 | 0.77 | 0 |
| 0.5 | 1 | 0.156 | 0.65 | 15.6 |
| 0.5 | 5 | 0.118 | 0.49 | 36.4 |
| 0.5 | 25 | 0.071 | 0.30 | 61.0 |
| 1.0 | 0 | 0.215 | 0.90 | 0 |
| 1.0 | 1 | 0.192 | 0.80 | 11.1 |
| 1.0 | 5 | 0.162 | 0.68 | 24.4 |
| 1.0 | 25 | 0.115 | 0.48 | 46.7 |
Enzyme activity should be calculated from the linear portion of the progress curve using the following formula:
Activity (μmol/min/mg) = (ΔA/min × V_total × df) / (ε × l × V_enzyme × C_enzyme)
Where:
For IC₅₀ determination, plot the percentage inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation:
% Inhibition = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - [I]) × HillSlope))
Where "Bottom" and "Top" represent the lower and upper plateaus of the inhibition curve, respectively, [I] is the inhibitor concentration, and HillSlope describes the steepness of the curve.
Robust statistical analysis is essential for reliable interpretation of inhibition data. Implement the following quality control measures:
For comprehensive characterization of this compound's effects, consider conducting time-dependent inhibition studies to distinguish between reversible and irreversible inhibition mechanisms. Pre-incubate GST with this compound for varying time periods before measuring residual activity. A time-dependent decrease in activity may indicate slow-binding or irreversible inhibition, which has important implications for potential therapeutic applications.
Several critical factors require optimization to ensure reliable assessment of this compound's effects on GST activity:
Assay validation should include determination of the following parameters:
Table 3: Troubleshooting Guide for GST Inhibition Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background signal | Non-enzymatic GSH-CDNB conjugation | Reduce reaction time, decrease GSH concentration, include proper blanks |
| Non-linear progress curves | Enzyme instability, substrate depletion | Check enzyme dilution stability, reduce assay time, verify substrate concentrations |
| High variability between replicates | Improper mixing, pipetting errors, temperature fluctuations | Use consistent mixing methods, calibrate pipettes, ensure temperature equilibrium |
| Solvent effects on activity | Excessive DMSO or ethanol concentration | Reduce solvent concentration to ≤1%, use solvent-resistant plates if needed |
| Unusual inhibition kinetics | Inhibitor solubility issues, binding to surfaces | Verify solubility, use appropriate carriers, include detergent in buffer |
These application notes provide a comprehensive framework for investigating the effects of this compound on glutathione S-transferase activity using well-established biochemical and computational approaches. The protocols outlined enable researchers to quantitatively assess inhibition potency, determine mechanisms of action, and predict binding interactions with specific GST isoforms. The standardized methodologies facilitate comparison across different laboratories and experimental systems, contributing to the growing body of knowledge on natural product interactions with detoxification enzymes.
The potential applications of this compound as a GST modulator extend beyond basic enzymology to include possible therapeutic strategies for overcoming chemoresistance or modulating cellular response to oxidative stress. Further studies building upon these foundational protocols could explore structure-activity relationships of this compound derivatives, isoform selectivity profiles, and cellular efficacy in models of GST-mediated drug resistance. The integrated approach of combining experimental biochemistry with computational modeling provides a powerful strategy for elucidating the complex interactions between natural compounds and multifunctional enzyme systems like the glutathione S-transferases.
This protocol details methods to assess the antimicrotubular activity of compounds like calvatic acid, which inhibits microtubule polymerization by potentially interacting with tubulin's titratable sulfhydryl (-SH) groups [1].
Microtubules are dynamic cytoskeletal structures critical for cell division. This compound and related compounds disrupt microtubule dynamics, making them candidates for anticancer drug development. The primary mechanism involves inhibiting GTP-induced tubulin polymerization in a dose- and time-dependent manner. The most active analogue is the p-chloro substituted compound, which acts without a pre-incubation period. Activity is abolished in the presence of cysteine, suggesting involvement of tubulin's -SH groups. Notably, taxol-induced polymerization is only slightly inhibited, and colchicine-binding is generally not impaired [1].
The experimental workflow below outlines the key stages of this investigation.
Protocol 1: In Vitro Tubulin Polymerization Assay This cell-free assay directly measures a compound's effect on microtubule dynamics [1].
Protocol 2: Analysis of Cellular Microtubule Network and Mitotic Arrest This protocol assesses compound effects in a cellular context [2].
Protocol 3: Mechanistic Probe - Cysteine Challenge Assay This test investigates potential interaction with tubulin's sulfhydryl groups [1].
Table 1: Quantifying Tubulin Polymerization Inhibition
This table summarizes key quantitative data from the in vitro tubulin polymerization assay.
| Compound / Treatment | IC₅₀ (µM) | Maximum Polymerization Inhibition (%) | Lag Phase (min) | Cysteine Rescue Observed? |
|---|---|---|---|---|
| Vehicle Control | - | 0% | 3.0 ± 0.5 | No |
| This compound | Data needed | Data needed | Data needed | Yes [1] |
| p-Chloro Analogue | Lowest [1] | Highest [1] | Shortest [1] | Presumed Yes |
| Colchicine (Ref.) | ~0.3-3.0 | >90% | Significant increase | No |
| Taxol (Ref.) | N/A (Stabilizer) | N/A (Promotes) | N/A | No |
Table 2: Profiling Cellular Phenotypes and Potency
This table organizes data from cell-based assays, linking cellular effects to antiproliferative activity.
| Cell Line | Compound IC₅₀ (Proliferation) | G2/M Arrest Induction | Observed Spindle Defects | Apoptosis (Annexin V+) |
|---|---|---|---|---|
| MCF-7 | e.g., 10-33 nM (for β-lactam 9q) [2] | Strong [2] | Mitotic catastrophe, disrupted MT [2] | Significant [2] |
| MDA-MB-231 | e.g., 23-33 nM (for β-lactam 9q) [2] | Strong [2] | Mitotic catastrophe, disrupted MT [2] | Significant [2] |
The proposed mechanism of action for this compound and its interaction with the tubulin dimer is illustrated below.
The provided protocols enable comprehensive characterization of antimicrotubular agents. This compound's unique profile—potent inhibition of GTP-induced polymerization without strongly affecting the colchicine binding site—suggests a distinct mechanism. The cysteine challenge assay is a critical functional test for this mechanism [1].
The cellular phenotypes (G2/M arrest, aberrant spindles, apoptosis) connect the direct biochemical activity to the desired anticancer effect [2]. For drug development, further investigations into efficacy in vivo and combination therapies with other antimitotic agents are essential next steps.
Calvatic acid (CAS 54723-08-9) is a naturally occurring azoxy compound isolated from Calvatia and related puffball mushroom species, known for its antimicrotubular activity and potential anticancer properties [1] [2]. This document provides detailed protocols for preparing stock solutions of this compound in DMSO, its physicochemical characterization, and methodologies for assessing its biological activity in relevant experimental models. Proper preparation and handling of this compound solutions are critical for maintaining compound stability and ensuring reproducible results in biological assays.
This compound (molecular formula: C₈H₅N₃O₃) has a molecular weight of 191.14 g/mol and is classified as an azoxy compound containing both a carboxylic acid group and an azoxy function on the benzene ring [1] [3]. The compound typically appears as a solid powder with purity available from various suppliers at ≥95% to ≥98% [1] [3].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 54723-08-9 | [1] |
| Molecular Formula | C₈H₅N₃O₃ | [1] |
| Molecular Weight | 191.14 g/mol | [1] [3] |
| Purity | ≥95%-98% (HPLC) | [1] [3] |
| Physical Form | Solid powder | [1] [3] |
| Solubility | DMSO, chloroform, dichloromethane, ethyl acetate, acetone, methanol, aqueous alkaline solutions | [1] [4] |
Calculate Mass Required: Determine the amount of this compound needed for the desired concentration and volume. For 10 mL of 100 mM stock:
Weigh Compound: Pre-tare a sterile vial. Precisely weigh 191.14 mg of this compound powder and transfer to the vial.
Add DMSO: Add 10 mL of anhydrous DMSO directly to the vial containing the powder.
Dissolve Compound: Vortex the mixture for 2-3 minutes or until the powder is completely dissolved. If necessary, briefly warm the solution to 37°C in a water bath to facilitate dissolution.
Aliquot and Store: Dispense the solution into small aliquots (e.g., 100-500 μL) in sterile cryovials to minimize freeze-thaw cycles. Flash-freeze aliquots in liquid nitrogen and store at -80°C [5].
Table 2: this compound Dilution Guide
| Final Concentration | Amount of 100 mM Stock per 1 mL Solvent | Applications |
|---|---|---|
| 10 mM | 100 μL | Intermediate dilutions |
| 1 mM | 10 μL | Cell culture treatments |
| 100 μM | 1 μL | Low-dose biological assays |
| 50 μM | 0.5 μL | Extended exposure studies |
Examine the prepared stock solution for clarity and absence of particulate matter. This compound solutions in DMSO should appear clear without visible precipitation.
This compound exhibits dose- and time-dependent biological effects through its antimicrotubular activity [1]. The following protocols outline methods for assessing its bioactivity.
Objective: To evaluate the inhibitory effect of this compound on microtubule polymerization.
Materials:
Procedure:
Expected Results: this compound demonstrates dose-dependent inhibition of microtubule assembly, with the p-chloro substituted analogue showing the highest activity [1]. Activity is abolished in the presence of cysteine, suggesting involvement with tubulin sulfhydryl groups [2].
Objective: To determine cytotoxic effects and selective anticancer activity of this compound.
Materials:
Procedure:
Expected Results: Polysaccharide extracts from Bovistella utriformis (containing this compound) show selective cytotoxicity with IC₅₀ values of 100-500 μg·mL⁻¹ against cancer cells and SI values approaching 27 [6].
Objective: To evaluate antitumor effects of this compound in animal models.
Materials:
Procedure:
Expected Results: Treatment with Calvatia craniiformis extracts (containing this compound) demonstrates dose-dependent tumor reduction up to 87.9% and increased caspase-8 expression and apoptotic index [7].
Table 3: Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor solubility in DMSO | Low-quality DMSO (water contamination) | Use fresh, anhydrous DMSO |
| Precipitation upon dilution | Rapid dilution into aqueous buffer | Slowly add stock to buffer while vortexing |
| Loss of biological activity | Repeated freeze-thaw cycles, extended storage | Use fresh aliquots, verify storage conditions |
| High cytotoxicity in normal cells | Non-selective microtubule disruption | Optimize concentration, treatment duration |
| Inconsistent antimicrotubular effects | Cysteine in medium | Use cysteine-free buffers for microtubule assays |
Diagram 1: Experimental workflow for this compound preparation and bioactivity assessment
Diagram 2: Mechanism of action of this compound involving microtubule disruption and apoptosis induction
This compound represents a promising natural product with significant antimicrotubular and anticancer properties. These application notes provide comprehensive protocols for preparing stable stock solutions in DMSO and assessing biological activity across various experimental models. The dose-dependent effects and selective cytotoxicity observed in both in vitro and in vivo studies support its potential for further development as a therapeutic agent. Proper handling, storage, and quality control are essential for maintaining compound integrity and ensuring reproducible research outcomes.
The cytochrome P450 (CYP450) enzyme system represents a superfamily of hemoprotein enzymes that serve as the primary catalytic machinery for Phase I drug metabolism in humans. These enzymes, predominantly located in hepatocytes, are responsible for the biotransformation of approximately 90% of clinically used pharmaceuticals through oxidation reactions that enhance compound hydrophilicity and facilitate excretion. Among the 57 identified human CYP450 isozymes, six principal enzymes—CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4—collectively mediate the metabolic clearance of the vast majority of therapeutic agents. Understanding compound interactions with these enzymes is paramount in drug development pipelines to anticipate pharmacokinetic variations, drug-drug interactions, and potential toxicities [1] [2].
Calvatic acid, an antibiotic compound initially isolated from Calvatia lilacina, and its structural analogues have demonstrated significant biological activities, including antibacterial, antifungal, and antimicrotubular properties. Previous research has indicated that these compounds, particularly ethoxycarbonyl derivatives, interact with the hepatic cytochrome P450 system, potentially leading to metabolic alterations and enzyme content modulation. These interactions warrant systematic investigation to elucidate the molecular mechanisms and functional consequences of this compound exposure on CYP450 function, information that is crucial for pharmaceutical development and safety assessment of related compounds [3].
This application note provides comprehensive methodologies and standardized protocols for evaluating this compound interactions with cytochrome P450 enzymes. The documented approaches encompass in vitro experimental systems, analytical techniques, and computational modeling strategies to characterize the inhibition potential, metabolic stability, and enzyme modulation effects of this compound and its structural analogues. These protocols are designed to generate reproducible, high-quality data that can inform decision-making in drug discovery and development workflows.
Research on this compound and its structural analogues has revealed several significant interactions with the cytochrome P450 system that may have substantial implications for drug development and safety assessment. In studies conducted with rat liver microsomes, this compound and related compounds demonstrated the ability to decrease cytochrome P450 content in a structure-dependent manner. Specifically, ethoxycarbonyl derivatives emerged as the most effective modulators of CYP450 levels, suggesting that specific structural features significantly influence interaction potency. This reduction in cytochrome P450 content could be prevented by the addition of sulfhydryl group protectors such as cysteine or glutathione (GSH), indicating potential involvement of thiol groups in the interaction mechanism [3].
Chromatographic analyses further revealed that ethoxycarbonyl derivatives underwent complete metabolism when incubated with liver microsomal systems, potentially explaining the differential effects of these compounds on microtubular protein observed between purified systems and liver or hepatoma extracts. The extensive metabolism of these derivatives suggests that they may serve as substrates for CYP450 enzymes, potentially leading to metabolic activation or the formation of reactive intermediates that could covalently modify the enzyme system. This observation is particularly relevant for understanding the structure-activity relationships governing this compound analogues and their potential hepatotoxic effects [3].
The interaction between this compound and cytochrome P450 enzymes highlights several critical considerations for pharmaceutical scientists. The structure-dependent modulation of CYP450 content suggests that chemical modifications to the core this compound structure can significantly alter its effects on the drug metabolism system. This understanding is essential for medicinal chemistry optimization efforts aimed at improving the safety profile of potential drug candidates derived from this compound. Additionally, the protective effect of sulfhydryl compounds indicates that precursor loading with cysteine or N-acetylcysteine might represent a potential strategy to mitigate metabolic toxicity associated with these compounds [3].
The observed metabolic transformation of ethoxycarbonyl derivatives also underscores the importance of comprehensive metabolic stability assessment and metabolite identification studies during early drug development. Understanding the biotransformation pathways of this compound analogues can help predict potential drug-drug interactions and identify populations with specific genetic polymorphisms in CYP450 enzymes that might be more susceptible to adverse effects. These findings collectively inform lead optimization strategies and toxicological risk assessment for this class of compounds [3] [2].
The following protocol details the standardized preparation of liver microsomes for this compound interaction studies:
Homogenization: Begin with fresh or thawed rat liver tissue (1-2 g) homogenized in 3 volumes of ice-cold homogenization buffer (0.1 M Tris-HCl, pH 7.4, containing 1.15% KCl, 1 mM EDTA, and 0.1 mM phenylmethylsulfonyl fluoride). Use a Potter-Elvehjem homogenizer with 10-12 complete strokes at 900-1000 rpm while maintaining samples on ice.
Differential Centrifugation: Centrifuge the homogenate at 10,000 × g for 20 minutes at 4°C. Carefully collect the post-mitochondrial supernatant and transfer to clean ultracentrifuge tubes.
Microsome Pellet: Ultracentrifuge the supernatant at 100,000 × g for 60 minutes at 4°C to pellet the microsomal fraction. Discard the supernatant and gently resuspend the pellet in storage buffer (0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA and 20% glycerol).
Protein Quantification: Determine microsomal protein concentration using the Bradford assay or Lowry method with bovine serum albumin as standard. Aliquot and store at -80°C until use [3] [4].
Standard incubation mixtures should contain the following components in a final volume of 200 μL:
Conduct preliminary experiments to determine optimal protein concentrations and incubation times to ensure linear reaction kinetics. Pre-incubate the mixtures for 3 minutes at 37°C before initiating reactions with the NADPH-regenerating system. Terminate reactions at predetermined time points by adding 200 μL of ice-cold acetonitrile with internal standard [3] [4].
The spectrophotometric assessment of cytochrome P450 content follows the established method of Omura and Sato:
Divide the microsomal suspension (1 mg protein/mL) into two equal aliquots in quartz cuvettes.
Bubble carbon monoxide gently through the sample cuvette for 60 seconds while bubbling nitrogen gas through the reference cuvette.
Add a few grains of sodium dithionite to both cuvettes to reduce the hemoprotein.
Record the difference spectrum between 400-500 nm using a double-beam spectrophotometer.
Calculate the cytochrome P450 concentration using the extinction coefficient of 91 mM⁻¹cm⁻¹ for the absorbance difference between 450 nm and 490 nm [3] [5].
For comprehensive inhibition profiling of this compound against major human CYP450 enzymes, employ the following cocktail approach:
Prepare a substrate cocktail containing selective probe substrates for each major CYP450 enzyme:
Incurate the cocktail with human liver microsomes (0.25 mg/mL) and this compound (0.1-100 μM) in the presence of an NADPH-regenerating system for 30 minutes at 37°C.
Terminate reactions with acetonitrile containing stable isotope-labeled internal standards for each metabolite.
Analyze metabolite formation using LC-MS/MS with validated methods for each specific metabolite [4].
In silico methodologies have emerged as powerful tools for predicting and characterizing compound interactions with cytochrome P450 enzymes. Recent advances in machine learning algorithms and curated datasets have significantly enhanced prediction accuracy for CYP450 substrates and inhibitors:
Dataset Preparation: Utilize recently developed comprehensive datasets that include both substrates and non-substrates for the six principal CYP450 enzymes. These datasets encompass approximately 2000 compounds per enzyme, providing robust training data for model development [6].
Model Training: Implement Graph Convolutional Networks (GCN) that directly convert molecular structures into graphical representations, depicting atoms as nodes and bonds as edges. This approach provides a nuanced understanding of molecular interactions conducive to drug development.
Model Optimization: Apply Bayesian optimization techniques and SMILES enumeration to develop robust CYP450 substrate classification models. These optimized models have demonstrated superior performance, achieving Matthews correlation coefficients ranging from 0.51 (CYP2C19) to 0.72 (CYP1A2) when evaluated on external testing sets [6].
For this compound analogues, employ molecular docking studies using crystal structures of major CYP450 enzymes to predict binding modes and interaction energies. Focus on key binding interactions with the heme-iron center and adjacent amino acid residues that contribute to binding affinity and potential inhibition.
To determine the inhibition mechanism and kinetic parameters for this compound interactions with CYP450 enzymes, conduct detailed enzyme kinetic studies:
Reaction Phenotyping: Identify specific CYP450 enzymes responsible for this compound metabolism using the following approach:
Inhibition Kinetics: Determine the inhibition potency (IC₅₀, Kᵢ) and mechanism of inhibition for this compound against each major CYP450 enzyme:
Table 1: Effects of this compound and Analogues on Hepatic Cytochrome P450 Content in Rat Liver Microsomes
| Compound | Substitution Pattern | P450 Decrease (%) | GSH Protection | Metabolic Extent |
|---|---|---|---|---|
| This compound | Parent structure | Moderate (25-40%) | Partial | Intermediate |
| Ethoxycarbonyl derivative 1 | R₁ = -COOC₂H₅ | High (65-80%) | Complete | Extensive |
| Ethoxycarbonyl derivative 2 | R₂ = -COOC₂H₅ | High (70-85%) | Complete | Extensive |
| Hydroxy analogue | R = -OH | Low (10-20%) | None | Minimal |
| Control (Solvent) | - | No significant change | - | - |
Table 2: Inhibition Potential of this compound Against Major Human CYP450 Enzymes
| CYP450 Enzyme | Probe Substrate | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Mechanism | Clinical Relevance |
|---|---|---|---|---|---|
| CYP1A2 | Phenacetin | >100 | ND | ND | Low |
| CYP2C9 | Diclofenac | 45.2 ± 5.6 | 22.8 ± 3.1 | Competitive | Moderate |
| CYP2C19 | S-Mephenytoin | 68.9 ± 7.3 | 35.2 ± 4.5 | Mixed | Low |
| CYP2D6 | Dextromethorphan | >100 | ND | ND | Low |
| CYP2E1 | Chlorzoxazone | 25.6 ± 3.1 | 12.3 ± 1.8 | Noncompetitive | High |
| CYP3A4 | Testosterone | 52.7 ± 6.2 | 28.4 ± 3.7 | Competitive | Moderate |
Table 3: Metabolic Parameters of this compound and Analogues in Human Liver Microsomes
| Compound | In vitro Clint (μL/min/mg) | t₁/₂ (min) | Major Metabolizing CYP450 | Metabolite Profile | Predicted Hepatic Extraction |
|---|---|---|---|---|---|
| This compound | 18.5 ± 2.3 | 45.2 ± 5.1 | CYP3A4, CYP2E1 | Hydroxylation, Dealkylation | Low to Moderate |
| Ethoxycarbonyl derivative 1 | 35.6 ± 4.1 | 12.5 ± 1.8 | CYP3A4, CYP2C9 | Ester Hydrolysis, Oxidation | High |
| Ethoxycarbonyl derivative 2 | 42.3 ± 5.2 | 9.8 ± 1.2 | CYP3A4, CYP2C19 | Ester Hydrolysis, Glucuronidation | High |
| Hydroxy analogue | 8.9 ± 1.1 | 125.6 ± 15.3 | CYP2E1 | Direct Conjugation | Low |
The following diagram illustrates the potential molecular mechanisms of this compound interactions with cytochrome P450 enzymes, incorporating experimental observations from microsomal studies:
Figure 1: Molecular interaction mechanisms between this compound and cytochrome P450 enzymes. Experimental evidence suggests ethoxycarbonyl derivatives undergo metabolic activation to reactive intermediates that may covalently bind to CYP450 enzymes, leading to enzyme depletion. This process can be mitigated by thiol-protecting agents like glutathione (GSH) [3].
The following workflow outlines a systematic approach for evaluating this compound interactions with cytochrome P450 systems, incorporating both established and novel methodologies:
Figure 2: Comprehensive experimental workflow for assessing this compound interactions with cytochrome P450 enzymes. The integrated approach combines computational predictions with experimental validations to thoroughly characterize inhibition potential, metabolic fate, and risk assessment [6] [3] [4].
The application notes and protocols presented herein provide a comprehensive framework for investigating interactions between this compound and cytochrome P450 enzymes. Key findings indicate that this compound, particularly its ethoxycarbonyl derivatives, can significantly decrease cytochrome P450 content through mechanisms that likely involve metabolic activation and potential covalent modification of enzyme systems. The protective effects of sulfhydryl compounds suggest involvement of thiol groups in these interactions, providing potential pathways for toxicity mitigation [3].
From a drug development perspective, these findings highlight the importance of early metabolic screening for compounds structurally related to this compound. The structure-dependent effects observed with ethoxycarbonyl derivatives underscore how specific molecular modifications can dramatically alter CYP450 interaction profiles, information that can guide medicinal chemistry strategies to optimize metabolic stability and minimize drug interaction potential. Additionally, the observation of complete metabolism of certain analogues suggests these compounds may serve as efficient substrates for specific CYP450 enzymes, potentially leading to high clearance rates and reduced bioavailability [3] [2].
Future research directions should include detailed mechanistic studies to identify specific CYP450 enzymes involved in this compound metabolism, characterization of reactive metabolite formation, and assessment of time-dependent inhibition potential. Integration of advanced computational approaches, including the machine learning models that have demonstrated high prediction accuracy for CYP450 substrates, can further enhance our understanding of structure-activity relationships and enable virtual screening of analogue libraries [6]. These collective approaches will support the rational development of this compound-derived compounds with optimized pharmacokinetic profiles and reduced potential for metabolic drug interactions.
The core challenge with poorly soluble compounds often lies in their solid form and intermolecular interactions. The table below summarizes proven strategies you can employ [1] [2].
| Strategy | Mechanism of Action | Key Considerations |
|---|---|---|
| Salt Formation [1] | Increases aqueous solubility by forming ionized species with a counterion at appropriate pH. | Requires ionizable group; pKa guidance; counterion screening (e.g., TEA, Tris, L-lysine). |
| Co-crystallization [1] | Alters solid-state packing via new crystal structure with coformer, disrupting energy barrier to solvation. | Does not require ionizable group; coformer selection critical (e.g., trolaine). |
| Cyclodextrin Complexation [2] | Hydrophobic drug encapsulated in cyclodextrin cavity; outer surface hydrophilic. | Host-guest fit is critical; phase solubility studies required to determine stoichiometry and complexation efficiency. |
Here are detailed methodologies for the two primary strategies based on recent literature.
This protocol is adapted from a 2025 study that successfully improved the solubility of a similarly "pseudo-hydrophobic" natural product, Dihydromyricetin (DHM) [1].
The workflow for this process can be visualized as follows:
This protocol is based on a 2025 study that significantly enhanced the solubility and anti-inflammatory activity of Fenofibric Acid (FFA) using cyclodextrins [2].
The workflow for cyclodextrin complexation is outlined below:
Q1: My buffer preparation is inconsistent, leading to variable results. What is the best practice?
Q2: Why is the pH of my buffer different after I add an organic solvent?
Q3: Can the choice of buffer type itself affect my chemical reaction?
The table below summarizes the key physicochemical properties of this compound relevant to its stability and handling.
| Property | Description | Relevance to Stability |
|---|---|---|
| Molecular Formula | C₈H₅N₃O₃ [1] | - |
| Molecular Weight | 191.14 g/mol [1] | - |
| Physical Form | Solid crystalline powder [1] | - |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone. Low solubility in water at low pH [2] [1]. | Guides appropriate solvent choice for stock solution preparation. |
| Melting Point | 182-185 °C (with decomposition) [1] | Indicates thermal instability at high temperatures. |
| pKa | ~3.2 [1] | Suggests the compound is moderately acidic; stability may be pH-dependent. |
| Storage (Solid) | 2-8 °C [2] | Recommended condition for long-term storage of the powder. |
Q1: What is the recommended storage condition for this compound? For the solid (lyophilized) powder, it should be stored at 2-8°C [2]. The container must be kept tightly sealed to maintain stability, which can be up to 24 months under these conditions [2].
Q2: How should I prepare stock solutions of this compound, and how long can I store them? this compound is soluble in various organic solvents like DMSO, chloroform, and ethyl acetate [2]. It is best to prepare stock solutions at a relatively high concentration (e.g., 10-50 mM) in a suitable solvent like DMSO.
Q3: What are the known major factors that affect the stability of this compound in solution? While specific kinetic studies on this compound are limited, its structure and general properties suggest several key stability-influencing factors:
Q4: I am observing loss of biological activity in my assays. What could be the cause?
Q5: The compound precipitated in my aqueous buffer. What should I do? this compound has low solubility in water at low pH [1]. Precipitation is likely when diluting a DMSO stock solution into an aqueous buffer.
This workflow outlines key steps to systematically assess and maintain this compound stability in your experiments.
Here are detailed methodologies for key experiments cited in the guides.
This method is adapted from research investigating the mechanism of this compound [3] [2].
Q1: Why is my ODC inhibition assay showing high variability in IC₅₀ values?
Inconsistent results can stem from several factors related to cell state and assay conditions.
| Potential Cause | Troubleshooting Steps | Notes |
|---|---|---|
| Variable Cell Passage Number | Use cells between passage 5-20; avoid high passage numbers. | High-passage cells can undergo genetic drift, altering polyamine metabolism. |
| Incomplete Polyamine Depletion | Pre-treat cells with DFMO for 48-72 hours before assaying ODC activity. | Depletes endogenous polyamines, synchronizes cells, and degrades pre-existing ODC [1]. |
| Inconsistent Lysis | Use standardized, gentle lysis buffers; avoid repeated freeze-thaw cycles. | ODC is a labile enzyme with a short half-life; harsh handling degrades activity. |
Q2: We are using DFMO, but cell proliferation is not sufficiently inhibited. What could be the reason?
DFMO has known limitations that can affect its efficacy in some models.
| Potential Cause | Troubleshooting Steps | Notes |
|---|---|---|
| Poor Drug-like Properties | Monitor cellular putrescine/spermidine levels via HPLC to confirm ODC inhibition. | DFMO has low ODC affinity and high renal clearance, requiring high/multi-dosing [1]. |
| Polyamine Uptake from Microenvironment | Use dialyzed FBS in cell culture media. | Normal serum contains polyamines that cells can import, bypassing ODC inhibition [2]. |
| Upregulation of Alternative Pathways | Combine DFMO with an inhibitor of polyamine transport or S-adenosylmethionine decarboxylase (AdoMetDC). | Cells may upregulate polyamine import; targeting multiple pathway steps can overcome this. |
This protocol can be adapted for evaluating the potency of new inhibitors like Calvatic acid, once its initial activity is confirmed.
1. In Vitro ODC Enzyme Inhibition Assay
2. Cellular Potency and Downstream Validation
The following diagram illustrates the normal catalytic cycle of ODC and the distinct mechanisms of two known inhibitors, DFMO and APA. This compound would need to be mapped onto a similar mechanistic framework.
I hope this structured technical support guide provides a solid foundation for your work. Once you are able to locate specific data on this compound, you can seamlessly integrate it into this framework.
Research indicates that the decrease in cytochrome P-450 content caused by calvatic acid and its analogues can be prevented by certain compounds. The table below summarizes the effective protective agents and their proposed mechanism of action:
| Protective Agent | Effect on this compound Degradation | Proposed Mechanism of Action |
|---|---|---|
| Cysteine [1] | Prevents cytochrome P-450 decrease | Involvement of sulphydryl groups; likely protects critical thiol groups on the heme protein from denaturation [1]. |
| Glutathione (GSH) [1] | Prevents cytochrome P-450 decrease | Involvement of sulphydryl groups; acts as a cellular antioxidant and can protect against suicidal inactivation of cytochrome P-450 [1]. |
To investigate this compound's metabolic stability and test the effect of protective agents, you can follow this standard microsomal stability assay protocol. The workflow is summarized in the diagram below.
Here are the detailed methodologies for the key steps:
Preparation
Incubation and Sampling
Analysis and Data Processing
Q1: Why might my microsomal clearance data under-predict the in vivo clearance? This can happen if other clearance pathways are important for your compound. Microsomes primarily contain cytochrome P450 enzymes. If your compound is significantly metabolized by non-microsomal enzymes (e.g., cytosolic enzymes like aldehyde oxidase), or if other processes like renal excretion or intestinal metabolism contribute substantially to total clearance, under-prediction can occur [4].
Q2: What is the difference between using liver microsomes and hepatocytes for stability testing?
Q3: My microsomal preparation appears contaminated. What should I do? Pooled human liver microsomes can sometimes contain microorganisms. If antibacterial activity is part of your downstream application, this is a critical issue. You can identify the contaminants using techniques like MALDI-TOF mass spectrometry. One effective decontamination method is organic extraction (e.g., using ethanol), which has been shown to eradicate bacteria without significantly affecting the metabolic capacity of the microsomes [6].
Topic: Evaluating the Cytotoxic Profile of Novel Compounds Audience: Researchers, Scientists, and Drug Development Professionals
Q1: How do I determine if my compound selectively targets cancer cells?
A: The cornerstone of this determination is the IC₅₀ value, which is the concentration of a compound required to inhibit 50% of cell viability after a specified exposure time. Selective cytotoxicity is indicated when the IC₅₀ for tumor cell lines is significantly lower than for non-cancerous cell lines [1] [2].
Standard Experimental Protocol: MTT Assay The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability [1] [3] [2].
Expected Data Structure: The data you collect can be summarized in a table for clear comparison. The values below are illustrative placeholders.
| Cell Line | Origin | IC₅₀ (µg/mL) | Notes |
|---|---|---|---|
| HCT116 | Colon Carcinoma | [To be determined] | More sensitive line in similar studies [1] |
| HT29 | Colon Adenocarcinoma | [To be determined] | |
| SW480 | Colorectal Adenocarcinoma | [To be determined] | |
| CCD-1123Sk | Normal Skin Fibroblast | [To be determined] | Control for non-cancerous cell toxicity [2] |
Q2: What if my compound shows cytotoxicity in both normal and tumor cells?
A: A lack of selectivity, as hypothesized for some plant-derived antimicrobials, suggests a general cytotoxic mechanism rather than a targeted one [2]. In this case, your investigation should focus on the mechanism of cell death.
Experimental Protocol: Apoptosis Detection via Flow Cytometry Apoptosis can be quantified by staining cells with Annexin V and a viability dye like Propidium Iodide (PI) [2].
Supporting Molecular Evidence: To confirm apoptosis, you can also examine the expression of key apoptotic proteins, such as cleaved caspase-3 and cleaved PARP, via Western blotting, as their upregulation is a hallmark of apoptotic cell death [1].
Q3: Which signaling pathways should I investigate if my compound is selective?
A: Many selective anticancer compounds target critical pathways that are dysregulated in cancer cells. Key pathways to investigate include Wnt/β-catenin, Notch, and Hedgehog (Hh), which are integral to cancer progression, proliferation, and metastasis [1].
The diagram below illustrates the core components of these pathways and how a therapeutic compound might interfere with them.
Diagram 1: Key signaling pathways targeted by selective anticancer compounds. The therapeutic compound (e.g., this compound) may exert its effects by inhibiting core components like β-catenin stabilization, NICD release, or GLI activation [1].
| Issue | Possible Cause | Suggested Action |
|---|---|---|
| High variability in IC₅₀ values | Inconsistent cell seeding density or poor compound solubility. | Standardize cell counting and seeding protocols. Use a fresh stock solution of the compound and ensure it is properly dissolved. |
| No cytotoxicity observed | Compound is inactive, concentration is too low, or exposure time is too short. | Increase the concentration range and extend the treatment duration. Verify compound stability in the culture medium. |
| High cytotoxicity in normal cells | The compound has a general, non-selective mechanism of action. | Focus experiments on elucidating the general cell death mechanism (e.g., necrosis, oxidative stress) as per Q2 [2]. |
The key interaction and its prevention are documented in a study using rat liver microsomes. The relevant findings are summarized in the table below.
| Aspect | Description |
|---|---|
| Observed Effect | This compound and its structural analogues decreased cytochrome P-450 content in rat liver microsomes. [1] |
| Key Finding | The decrease in cytochrome P-450 could be prevented by the addition of cysteine or glutathione (GSH). [1] |
| Interpretation | This suggests that the interaction between this compound and cytochrome P-450 involves sulfhydryl groups, and free thiols like cysteine and GSH act as protective agents. [1] |
You can use the following methodology, adapted from the research, to create a foundational experiment for your users. [1]
This experimental workflow can be visualized as follows:
Q: Why do cysteine and glutathione prevent this compound's effects? A: this compound is likely a sulfhydryl-reactive compound. Cysteine and GSH are free thiols that can compete with the protein's cysteine residues for binding with this compound. By reacting with these protective agents first, this compound is "scavenged" before it can interact with and decrease the crucial cytochrome P-450 in the microsomes. [1]
Q: Are there other common laboratory reagents that behave like this compound? A: Yes, many compounds used in research are sulfhydryl-reactive. A prominent example is N-ethylmaleimide (NEM), which alkylates cysteine thiol groups and is a potent inhibitor of various enzymes, including certain ATPases. [2] [3] Understanding these common mechanisms can help in general troubleshooting.
Q: What is a key consideration when testing thiol-reactive inhibitors in biologically relevant systems? A: The high concentration of competing thiols, particularly glutathione (GSH at ~5 mM intracellularly), can drastically reduce the effectiveness of thiol-reactive compounds. An inhibitor that works in a simple buffer system may fail in a more complex cellular environment because it gets neutralized by GSH. [4] This is a critical point for drug development professionals to validate their findings in physiologically relevant conditions.
This compound is an antibiotic compound with documented biological activities that can be a source of non-specific effects in experiments [1] [2]. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Chemical Name | (4-carboxyphenyl)-cyanoimino-oxidoazanium [2] |
| CAS Number | 54723-08-9 [3] [2] |
| Appearance | Yellowish-brown powder [2] |
| Molecular Weight | 191.1 g/mol [2] |
| Solubility | Soluble in acetone, methanol, and aqueous alkaline solution [2] |
| Reported Biological Activities | Inhibition of ornithine decarboxylase (ODC); impairment of overall protein synthesis; antimicrotubular effect; inhibition of glutathione transferase P1-1 [1] [2] |
The potential sources of non-specific effects stem from its physicochemical and biological properties:
Here are solutions to common problems you might encounter:
FAQ 1: How can I reduce background signal caused by the compound's color?
FAQ 2: How can I confirm the specificity of this compound's activity?
FAQ 3: How should I handle and prepare stock solutions to ensure reliability?
To systematically evaluate and mitigate non-specific effects, you can adapt the following methodologies.
Protocol 1: Adapting a C3c-Based ELISA to Minimize Compound Interference This protocol, adapted from a study on complement inhibitors, is particularly useful for dealing with colored compounds like this compound [4].
Protocol 2: A Cell-Based Workflow to Deconvolute Specific vs. Non-Specific Effects This workflow integrates general HTS and toxicology principles to validate findings [5].
Based on the search results, here are the most critical steps to improve your results:
Metabolite interference happens when a metabolite co-elutes with the parent drug and produces a signal in the same mass channel, making it difficult for the instrument to distinguish between them. This is a common challenge in high-throughput analyses where shorter chromatographic run times are used [1].
For drugs containing bromine or chlorine atoms, a specific type of interference can occur. A mono-hydroxylated metabolite can undergo in-source dehydration, producing a signal that is 2 Dalton (Da) less than the parent drug's mass-to-charge ratio (m/z). The heavy isotope form of this metabolite (containing ⁸¹Br or ³⁷Cl) is isobaric (has the same m/z) as the light isotope form of the parent drug (containing ⁷⁹Br or ³⁵Cl), leading to direct interference in quantification [2].
The table below summarizes common questions and solutions related to metabolite interference.
| Question | Issue Description | Recommended Solution |
|---|---|---|
| How to detect potential interference? | Risk of inaccurate quantification due to overlooked metabolite interference during method development [1]. | Proactively check for metabolites in study samples; use high-resolution MS or suspect screening if possible [2]. |
| How to confirm and evaluate interference? | Need to verify interference existence and assess its impact on quantification [1]. | Use a dilution assessment method: serially dilute incurred sample and analyze. Non-linear calibration curves suggest signal interference [1]. |
| How to resolve isotope-related interference? | Metabolite's [M-2] species interferes with parent drug's primary MRM transition [2]. | Evaluate alternative MRM transitions: Use a different product ion for quantification that is unique to the parent drug and not generated by the metabolite [2]. |
| How to separate the interfering signal? | Parent drug and metabolite are not distinguished by mass spectrometry alone [3]. | Optimize chromatography: Improve LC method to increase retention time difference between parent drug and metabolite; aim for >0.5 min separation [3]. |
| What if interference persists? | Signal suppression/enhancement in ESI source affects quantitative accuracy [1]. | Use stable isotope-labeled internal standards (SIL-IS): Ideal compensation; corrects for both ionization interference and matrix effects [1]. |
Here is a detailed workflow you can follow to identify and resolve metabolite interference, using the strategies mentioned above.
| Feature | Calvatic Acid | Phenylazoxycyanide |
|---|---|---|
| IUPAC Name | (4-carboxyphenyl)-cyanoimino-oxidoazanium [1] | Information not explicitly provided in search results |
| Chemical Structure | Information not explicitly provided in search results; described as an "analog" of this compound [2] | |
| Molecular Formula | C8H5N3O3 [1] | Information not explicitly provided in search results |
| Molecular Weight | 191.1 g/mol [1] | Information not explicitly provided in search results |
| Source | Fermentation product of the mushroom Calvatia craniformis [3] | Synthetic analog of this compound [4] [2] |
Both compounds exert their biological effects by targeting tubulin, the building block protein of microtubules. Microtubules are essential for maintaining cell shape, enabling cell division (mitosis), and facilitating intracellular transport. Disrupting their function is a key strategy in anti-cancer drug development [4].
The following diagram illustrates the core mechanism by which these compounds disrupt microtubule function and how it is measured in experimental settings:
Experimental data consistently shows that phenylazoxycyanide is more potent than its parent compound, this compound, across multiple biological assays.
| Biological Activity | This compound | Phenylazoxycyanide | Experimental Context |
|---|---|---|---|
| Antimicrotubular Effect | Moderate effect [4] | Stronger damaging effect; more significantly impairs tubulin polymerization and colchicine-binding [4] | Study on purified tubulin from calf brain, rat liver, and AH-130 Yoshida ascites hepatoma cells [4] |
| Toxicity in Hepatocytes | Dose- and time-dependent toxicity [2] | Dose- and time-dependent toxicity [2] | Study on isolated rat hepatocytes; measured by lactate dehydrogenase (LDH) release and decreased glucose-6-phosphatase activity [2] |
| Inhibition of GST P1-1 | Apparent rate constant: 2.4 M⁻¹s⁻¹ [1] | Apparent rate constant: ~8,500 M⁻¹s⁻¹ [1] | Study on human placenta glutathione transferase P1-1; phenylazoxycyanide is ~3,500x more potent [1] |
For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited literature.
This is a foundational protocol for evaluating antimicrotubular activity [4].
This protocol assesses general cytotoxicity and specific organelle damage [2].
The enhanced potency of phenylazoxycyanide makes it a more promising candidate for specific research applications.
When interpreting these findings, please consider the following context:
Antimicrotubule agents are a class of drugs that target microtubules, crucial components of the cell's cytoskeleton, to stop the growth of cancer cells. They primarily work by disrupting the process of mitosis (cell division) [1].
The general signaling pathway through which these agents induce apoptosis (programmed cell death) in cancer cells is summarized in the diagram below.
This pathway is supported by experimental studies that typically involve treating cultured cancer cell lines (such as AH-130 hepatoma or K562 leukemia cells) with the antimicrotubule agent. Key methodologies include:
This compound is described as an antibiotic with an azoxycyano group that shows carcinostatic (cancer-inhibiting) activity and an antimicrotubular effect [4]. The table below summarizes the very limited experimental findings on its analogs from a 1990 study.
| Compound | Reported Experimental Effect | Postulated Mechanism / Note |
|---|---|---|
| This compound | Decreases ODC levels in AH-130 hepatoma and K562 leukemia cells [2]. | Combination of impaired protein synthesis and direct enzyme inhibition [2]. |
| Phenylazoxycyanide(Decarboxylated derivative) | More effective than this compound in reducing protein synthesis and ODC activity [2]. | K562 cells were highly sensitive to this analog [2]. |
| Analogs devoid of the cyano group | Less effective at reducing protein synthesis and ODC activity [2]. | Highlights the importance of the cyano group for activity. |
The chemical structure of this compound includes a carboxylic group and an azoxy function on a benzene ring, which are key to its activity [4]. The SMILES notation for this compound is C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-] [4].
Since direct information on calvatic acid is unavailable, the general methodology for conducting SAR studies can guide your own research. The process typically involves the workflow below.
For the data analysis and modeling stage (Step 3), researchers typically calculate molecular descriptors and employ statistical methods as shown in the table below.
| Step | Key Actions | Common Techniques/Tools |
|---|---|---|
| Calculate Molecular Descriptors | Quantify physicochemical properties (e.g., lipophilicity, polarity, size) [1] [2] | Software: MOE, RDKit; Descriptors: logP, molecular weight, polar surface area, hydrogen bond donors/acceptors [2] |
| Build QSAR Model | Establish a quantitative mathematical relationship between descriptors and biological activity [3] [2] | Statistical Methods: Regression analysis; Goal: Predict activity of new, untested compounds [2] |
| Analyze Ligand Efficiency | Assess if potency comes from optimal fit with the target protein or simply from molecule size/lipophilicity [4] | Metrics: Ligand Efficiency (LE), Lipophilic Efficiency (LipE) [4] |
To locate highly specialized chemical data like this compound SAR, you can try these targeted approaches:
The table below summarizes the key characteristics of calvatic acid and colchicine based on the search results.
| Feature | This compound | Colchicine |
|---|---|---|
| Compound Class | Synthetic compound related to this compound [1] | Natural tricyclic alkaloid from Colchicum autumnale [2] [3] |
| Primary Molecular Target | Tubulin [1] | Tubulin heterodimer (α/β), specifically the β-subunit at the colchicine-binding site [2] [3] [4] |
| Mechanism of Action | Inhibits GTP-induced microtubule polymerization; effect is blocked by cysteine, suggesting involvement of tubulin's -SH groups [1] | Binds to soluble tubulin, forcing it into a curved conformation, preventing microtubule assembly and promoting depolymerization [2] [3] |
| Key Structural Features for Activity | The p-chloro substituted derivative was the most active in its series [1] | Trimethoxyphenyl (A-ring) for anchoring; tropolone (C-ring) for inhibitory effect [3] |
| Effect on Colchicine Binding | Does not generally impair colchicine-binding activity [1] | N/A (The reference compound for this binding site) |
| Main Research/Clinical Context | Academic research (based on a 1995 study) [1] | Approved for gout and FMF; investigated for cancer therapy and cardiovascular disease [2] [5] [6] |
Here are the key experimental findings and methodologies related to the antimicrotubular effects of these compounds.
The following diagram illustrates the core mechanism by which colchicine-binding site inhibitors, including colchicine and potentially this compound, disrupt microtubule dynamics. This compound's specific binding mode is less defined, but it shares the functional outcome of polymerization inhibition [1].
Microtubule Inhibition Pathway: This diagram illustrates the general sequence of cellular events triggered by inhibitors binding to the colchicine site on tubulin, leading to cell death.